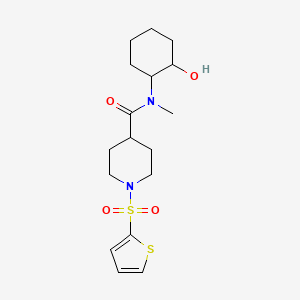

N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves the reaction of N-arylamides of acetoacetic acid with aromatic aldehydes in the presence of piperidine. This process produces a series of compounds, including N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a similar structural framework to the target compound. The structures of these products are typically confirmed using spectroscopic methods such as IR, PMR, and mass spectroscopy (Gein et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including this compound, is characterized by the presence of the piperidine ring, a nitrogen-containing six-membered ring. This structural motif is critical for the compound's biological activity and interaction with biological receptors. The arene sulfonyl group on N4 of similar compounds has been found crucial for the high enantioselectivity of certain catalysts, indicating the importance of molecular structure in determining the compound's chemical behavior and applications (Wang et al., 2006).

Chemical Reactions and Properties

Piperidine derivatives, including our compound of interest, undergo various chemical reactions that highlight their versatile chemical properties. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate the potential for modifying the piperidine core to enhance biological activity. Substituting the benzamide with bulky moieties significantly increases activity, underscoring the influence of chemical modifications on the compound's properties (Sugimoto et al., 1990).

科学的研究の応用

Analytical Chemistry and Toxicology

Research has explored the characterization of psychoactive substances, where related arylcyclohexylamines were identified and analyzed using advanced techniques like gas chromatography and mass spectrometry. These methods are crucial for identifying chemical compounds in biological matrices, suggesting applications in forensic toxicology and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Research

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, a series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides showed promising results against microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Gein, Levandovskaya, Nosova, Antonova, Voronina, Vakhrin, & Krivenko, 2007).

Neuropharmacology

Piperidine derivatives have been synthesized and tested for their activity against acetylcholinesterase, a key enzyme involved in neurodegenerative diseases. Such studies highlight the therapeutic potential of piperidine-based compounds in treating conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Material Science

In the development of new materials, research on nanofiltration membranes utilized diamine monomers, including piperazine, to create chlorine-tolerant membranes. This application is critical in water treatment technologies, indicating the role of similar compounds in enhancing the performance of filtration systems (Tang, Xu, Xue, Wei, & Yang, 2016).

Organic Chemistry and Catalysis

The study of reactions involving isocyanides and amines catalyzed by metal compounds has implications for synthetic chemistry. Such reactions facilitate the production of formamidines, underscoring the utility of related compounds in catalysis and organic synthesis (Saegusa, Ito, Kobayashi, Hirota, & Yoshioka, 1969).

特性

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-18(14-5-2-3-6-15(14)20)17(21)13-8-10-19(11-9-13)25(22,23)16-7-4-12-24-16/h4,7,12-15,20H,2-3,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKYQTXNFZSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)